(p-Vinylbenzyl)trimethylammonium chloride (p-Vinylbenzyl)trimethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 26780-21-2
VCID: VC13566713
InChI: InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-]
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

(p-Vinylbenzyl)trimethylammonium chloride

CAS No.: 26780-21-2

Cat. No.: VC13566713

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

(p-Vinylbenzyl)trimethylammonium chloride - 26780-21-2

Specification

CAS No. 26780-21-2
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name (4-ethenylphenyl)methyl-trimethylazanium;chloride
Standard InChI InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1
Standard InChI Key TVXNKQRAZONMHJ-UHFFFAOYSA-M
SMILES C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-]
Canonical SMILES C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

(p-Vinylbenzyl)trimethylammonium chloride is characterized by a benzyl group substituted with a vinyl moiety and a trimethylammonium chloride group. Its structure enables strong ionic interactions, making it highly effective in polymeric applications. Key physical properties include a density of approximately 1.05 g/cm³, a melting point of 240°C (with decomposition), and a boiling point estimated at 344°C . Thermal gravimetric analysis (TGA) of its polymerized form, poly[(4-vinylbenzyl)trimethylammonium chloride], reveals stability up to 250°C, with decomposition occurring in two stages due to the loss of ammonium groups .

Spectroscopic and Morphological Analysis

Fourier-transform infrared (FT-IR) spectroscopy of the polymer shows characteristic absorption bands for quaternary ammonium groups (e.g., C-N stretching at 1,480 cm⁻¹) and aromatic C-H vibrations . Scanning electron microscopy (SEM) images indicate a porous morphology, which enhances surface area for ion exchange .

Synthesis and Polymerization Techniques

The synthesis of (p-vinylbenzyl)trimethylammonium chloride-based polymers typically involves radical polymerization. For example, poly[(4-vinylbenzyl)trimethylammonium chloride] is synthesized using:

  • Monomer: (4-Vinylbenzyl)trimethylammonium chloride

  • Crosslinker: N,N\text{N,N}-methylenebisacrylamide $$ (4 mol%)

  • Initiator: Ammonium persulfate (1 mol%)

The reaction proceeds in an aqueous medium under nitrogen at 65°C, yielding a water-insoluble resin with a high degree of crosslinking . Adjusting the monomer-to-crosslinker ratio modulates the polymer’s swelling capacity, which is critical for optimizing adsorption efficiency .

Copolymerization with Vinylpyridines

Patent data demonstrate the compound’s versatility in copolymerization. For instance, a 2.6:1 molar copolymer with 2-methyl-5-vinylpyridine is synthesized using 4,4'-azobis(4-cyanovaleric acid) as an initiator in aqueous ethanol . The resulting copolymer forms a milky suspension with 20% solids, achieving >99% monomer conversion . Such copolymers exhibit tailored charge densities, enhancing their suitability for specific industrial applications.

Applications in Environmental Remediation

Heavy Metal Removal

Poly[(4-vinylbenzyl)trimethylammonium chloride] demonstrates exceptional efficacy in adsorbing oxyanions like molybdenum (Mo(VI)) and vanadium (V(V)). At pH 6–10, the resin achieves >83% removal of Mo(VI) from solutions containing 50 mg/L of the metal . The quaternary ammonium groups facilitate anion exchange, while aromatic rings contribute to π–π interactions, improving adsorption kinetics .

Table 1: Adsorption Capacity of Poly[(4-Vinylbenzyl)trimethylammonium Chloride]

PollutantpH RangeRemoval EfficiencyMaximum Capacity (mg/g)
Mo(VI)6–1083–95%1,200
V(V)6–1080–90%980
Nalidixic Acid7–995%561

Pharmaceutical Wastewater Treatment

The polymer’s ability to remove antibiotics like nalidixic acid is notable. At pH 7–9, it retains 95% of the antibiotic, with a saturation capacity of 1,200 mg/g . Comparative studies with N-alkylated chitosan highlight its superior performance, attributed to the synergistic effects of quaternary ammonium groups and aromaticity .

Future Directions and Innovations

Recent research focuses on enhancing the polymer’s reusability and selectivity. Modifying the crosslinking density or incorporating magnetic nanoparticles could improve recovery rates and operational efficiency . Additionally, computational modeling of polymer–pollutant interactions offers insights into optimizing molecular designs for targeted applications .

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